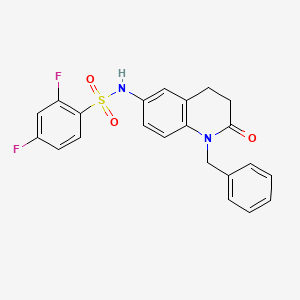![molecular formula C14H11Cl2NO3 B2527055 Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate CAS No. 400087-49-2](/img/structure/B2527055.png)
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of catalysts to form the desired pyridine derivatives. For instance, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded a series of polysubstituted pyrrolidine derivatives . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine compound via the cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR, FT-IR, MS, HRMS, and single-crystal X-ray diffraction . For example, the crystal structures of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate and its chlorophenyl derivative were determined by X-ray crystallography . Similarly, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was characterized by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The papers describe various chemical reactions involving the synthesized compounds. For instance, the reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with different hydrazines to yield a variety of derivatives . These reactions demonstrate the reactivity of the pyridine and chlorophenyl moieties, which are relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as acid dissociation constants and antimicrobial activities, are also reported. The acid dissociation constants were determined using potentiometric titration methods . The antimicrobial activities of the compounds were evaluated against various bacterial and fungal strains, with some compounds showing interesting antibacterial activity . These properties are crucial for understanding the potential applications of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate is explored for its synthesis and crystal structure. For instance, a study elaborated the synthesis and crystallography of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, detailing its molecular modeling and intermolecular interactions within the crystal structure, thus highlighting the compound's structural complexity and potential applications in further scientific research (Héctor Novoa de Armas et al., 2000).
Hydrogen Bonding Analysis
Anticonvulsant Enaminones and Hydrogen Bonding
The crystal structures and hydrogen bonding of several anticonvulsant enaminones, including a compound structurally similar to this compound, were determined. These studies provide insights into the molecular conformations and interactions, essential for understanding the compound's behavior in various applications (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Application in Dye Synthesis and Textile Industry
Synthesis of Disperse Dyes and Textile Applications
Research involving the synthesis of disperse dyes, including compounds with structural similarities to this compound, and their application properties on polyester and nylon fabrics was conducted. These studies offer valuable information on the compound's potential use in dye synthesis and the textile industry, given its impact on dyeing performance and fastness properties (Isaac Oluwatobi Abolude et al., 2021).
Eigenschaften
IUPAC Name |
methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODGVODIJPRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)
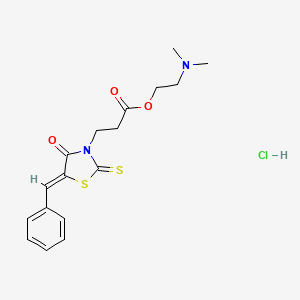
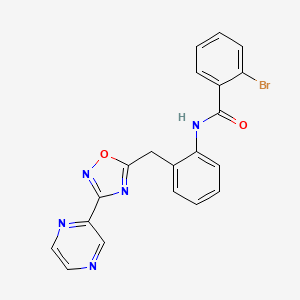
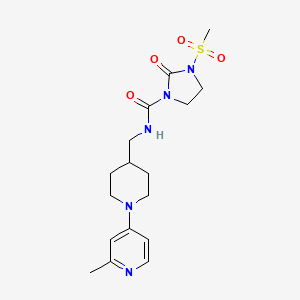
![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)
![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)
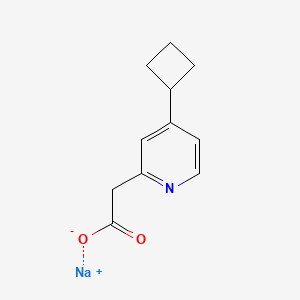


![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)
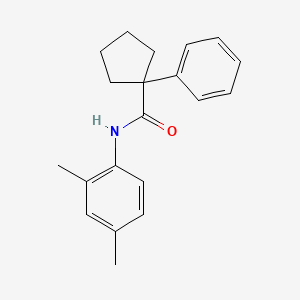
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

